
Tert-butyl 1-(2-aminopropyl)pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 1-(2-aminopropyl)pyrazole-4-carboxylate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a pyrazole derivative that has been shown to have a variety of interesting properties, including its ability to act as a potent inhibitor of certain enzymes and its potential as a therapeutic agent for a range of diseases.
Mecanismo De Acción
The mechanism of action of tert-butyl 1-(2-aminopropyl)pyrazole-4-carboxylate is complex and not fully understood. However, it is known to act as a competitive inhibitor of PARP, binding to the enzyme and preventing it from carrying out its normal functions. This inhibition can lead to the accumulation of DNA damage, which can trigger cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, many of which are related to its ability to inhibit PARP. In addition to its potential as a therapeutic agent for cancer and neurodegenerative diseases, this compound has also been studied for its effects on inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using tert-butyl 1-(2-aminopropyl)pyrazole-4-carboxylate in lab experiments is its potency as an inhibitor of PARP. This makes it a valuable tool for studying the role of PARP in disease and for developing new therapeutic agents. However, one limitation of this compound is its relatively high cost, which can make it difficult to use in large-scale experiments.
Direcciones Futuras
There are many potential future directions for research on tert-butyl 1-(2-aminopropyl)pyrazole-4-carboxylate. One area of particular interest is its potential as a therapeutic agent for cancer and neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration methods for this compound, as well as its safety and efficacy in human trials. Other potential future directions include studying the effects of this compound on other enzymes and pathways, as well as developing new derivatives with improved properties.
Métodos De Síntesis
The synthesis of tert-butyl 1-(2-aminopropyl)pyrazole-4-carboxylate involves a multi-step process that begins with the reaction of tert-butyl 4-bromobenzoate with hydrazine hydrate to form tert-butyl 4-hydrazinobenzoate. This intermediate is then reacted with 2-bromo-1-propanol to form tert-butyl 1-(2-bromoethyl)pyrazole-4-carboxylate, which is subsequently reacted with ethylenediamine to form this compound.
Aplicaciones Científicas De Investigación
Tert-butyl 1-(2-aminopropyl)pyrazole-4-carboxylate has been the subject of numerous scientific studies due to its potential applications in a variety of fields. One area of particular interest is its use as an inhibitor of certain enzymes, including the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and has been implicated in a range of diseases, including cancer and neurodegenerative disorders. This compound has been shown to be a potent inhibitor of PARP, making it a promising therapeutic agent for these diseases.
Propiedades
IUPAC Name |
tert-butyl 1-(2-aminopropyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-8(12)6-14-7-9(5-13-14)10(15)16-11(2,3)4/h5,7-8H,6,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOJWNAHKWMILQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(C=N1)C(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


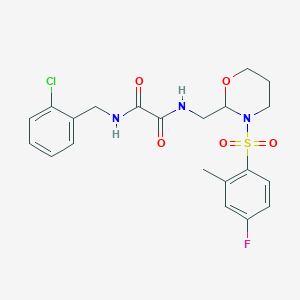
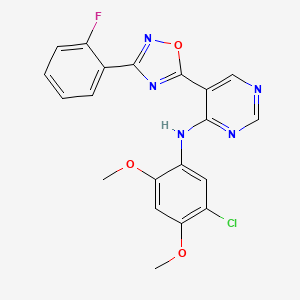

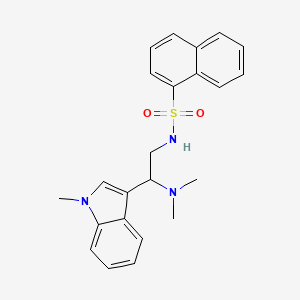
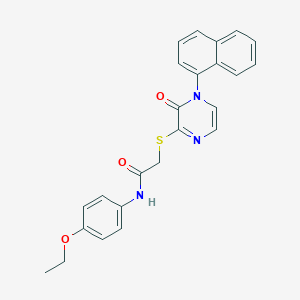
![[3'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl]-methanamine](/img/structure/B2948729.png)
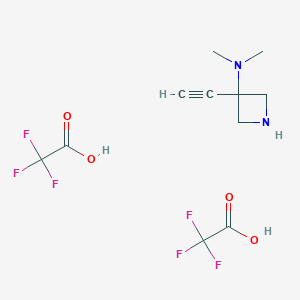
![2-[(2-Chloropyridin-3-yl)amino]butanoic acid](/img/structure/B2948735.png)
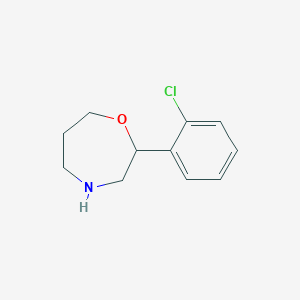
![N-(3-methyl-4-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2948738.png)
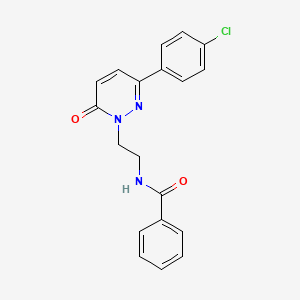
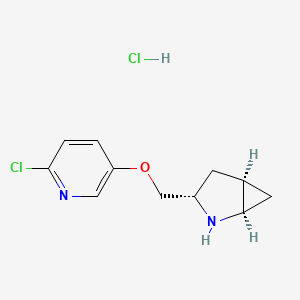
![N-(4-chlorophenyl)-7-(4-ethoxy-3-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2948741.png)